5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
The compound 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a pyrrolidine ring bearing a 3-chlorobenzoyl moiety.
Properties
IUPAC Name |
(3-chlorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-16-9-7-13(8-10-16)18-22-19(27-23-18)17-6-3-11-24(17)20(25)14-4-2-5-15(21)12-14/h2,4-5,7-10,12,17H,3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUXBXVOYKCSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the pyrrolidine ring using 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the oxadiazole ring with 4-methoxyphenyl derivatives using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as antimicrobial agents. For instance:
- Antibacterial Properties : A series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. These compounds exhibited significant minimum inhibitory concentration (MIC) values, indicating their effectiveness as antibacterial agents .
- Antifungal Activity : Some derivatives have also shown promising antifungal activity against pathogens like Candida albicans, suggesting their potential use in treating fungal infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies involving oxadiazole derivatives have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition could lead to the development of new anti-inflammatory drugs .
Analgesic Activity
Research has indicated that certain oxadiazole derivatives possess analgesic properties comparable to standard analgesics like Indomethacin. This suggests that 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole may be a candidate for pain management therapies .
Case Study 1: Synthesis and Evaluation of Antibacterial Activity
A study synthesized a series of 24 oxadiazole derivatives and evaluated their antibacterial activities. Among these, certain compounds showed MIC values significantly lower than those of traditional antibiotics like amoxicillin, indicating their potential as effective antibacterial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Compound C | 8 | Candida albicans |
Case Study 2: Anti-inflammatory Activity Assessment
In another investigation, a derivative was tested for its ability to inhibit COX enzymes. The results showed that it had a lower ulcer index compared to Indomethacin while maintaining strong anti-inflammatory effects, making it a safer alternative for long-term use .
Mechanism of Action
The mechanism of action of 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
The pyrrolidine ring in the target compound is modified with a 3-chlorobenzoyl group , distinguishing it from analogs such as:
Modifications on the 1,2,4-Oxadiazole Core
The 3-(4-methoxyphenyl) group is conserved in many analogs, but variations include:
- 3-(4-Trifluoromethylphenyl) in 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, correlating with potent apoptosis-inducing activity in cancer cells .
- 3-(Pyridin-2-yl) in 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole (4l) : Pyridyl substitution improves solubility and target engagement, as demonstrated in vivo efficacy against MX-1 tumors .
Anticancer Activity
Antiviral Potential
- Compounds 1a and 1b () with phenylethyl-pyrrolidinyl and pyridyl substituents show antiviral activity, suggesting that the target compound’s pyrrolidine and methoxyphenyl groups may also support antiviral mechanisms .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazones and carboxylic acids or their derivatives.
- Pyrrolidine Attachment : The pyrrolidine ring is introduced via nucleophilic substitution reactions with appropriate electrophiles.
- Chlorobenzoyl Modification : The chlorobenzoyl group is added to enhance the biological activity and stability of the compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in:
- MCF-7 (breast cancer) : IC50 values ranging from 0.23 to 15.63 µM have been reported for similar oxadiazole derivatives, indicating potent activity against estrogen receptor-positive breast cancer cells .
- A549 (lung cancer) : The compound's structural modifications have led to enhanced potency in inhibiting growth in lung cancer models .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth effectively. For instance:
- Inhibition of ESKAPE pathogens : Certain analogs demonstrated significant antibacterial activity against multidrug-resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazoles has been linked to their ability to modulate inflammatory pathways. Compounds have shown effectiveness in reducing pro-inflammatory cytokines in vitro.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several structural features:
- Substituents on the Phenyl Ring : The presence of electron-donating groups (EDGs) such as methoxy enhances activity compared to electron-withdrawing groups (EWGs) like halogens .
- Pyrrolidine Modifications : Variations in the pyrrolidine structure can affect binding affinity and selectivity towards biological targets.
Study 1: Anticancer Efficacy
A study conducted on a series of 1,2,4-oxadiazole derivatives showed that compounds with similar substituents as this compound exhibited IC50 values as low as 0.11 µM against A375 melanoma cells. This indicates a strong potential for further development into anticancer therapeutics .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several oxadiazole derivatives were tested against common bacterial strains. The results indicated that modifications leading to increased lipophilicity improved membrane penetration and antibacterial efficacy .
Q & A
Q. What are the standard synthetic routes for 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions to form the oxadiazole ring, followed by coupling with the pyrrolidine and chlorobenzoyl moieties. Key steps include:
- Cyclization : Using hydrazides and nitriles under acidic or thermal conditions .
- Coupling : Amide bond formation between pyrrolidine and chlorobenzoyl chloride, often requiring catalysts like DCC (dicyclohexylcarbodiimide) .
- Optimization : Microwave-assisted synthesis can enhance reaction rates and yields compared to traditional thermal methods .
- Critical factors : Solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) significantly affect reaction kinetics and purity .
Table 1 : Representative Reaction Conditions and Yields
| Step | Solvent | Catalyst/Temp. | Yield (%) | Source |
|---|---|---|---|---|
| Oxadiazole formation | Ethanol | HCl, reflux | 65–70 | |
| Pyrrolidine coupling | DMF | DCC, 80°C | 75–80 |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
A multi-technique approach is essential:
- NMR : H and C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- IR : Stretching frequencies for C=O (1650–1700 cm) and oxadiazole C=N (1540–1600 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 424.08) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and oxadiazole planarity .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved for structurally similar oxadiazole derivatives?
Discrepancies often arise from assay variability or substituent effects. Strategies include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
- SAR studies : Compare substituent impacts (e.g., chloro vs. methoxy groups on bioavailability) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., oxadiazole derivatives with electron-withdrawing groups show enhanced antimicrobial activity) .
Table 2 : Substituent Effects on Bioactivity
| Substituent (R) | LogP | IC (µM) | Target |
|---|---|---|---|
| 4-OCH | 2.1 | 12.5 | COX-2 inhibition |
| 3-Cl | 3.0 | 8.2 | Anticancer |
Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with proteins (e.g., COX-2 or kinases) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
- DFT Calculations : Gaussian09 to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How can reaction by-products be minimized during large-scale synthesis?
- Purification : Use column chromatography with gradients (e.g., hexane:ethyl acetate 8:2 to 6:4) .
- Process Control : Monitor intermediates via TLC/HPLC to isolate high-purity intermediates (>95%) .
- Catalyst Screening : Test alternatives like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for higher selectivity .
Q. What strategies address solubility challenges in pharmacological assays?
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
Methodological Guidance
- Contradiction Resolution : Replicate assays under standardized conditions and validate with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity levels) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
